2-Bromo-1,3,3,3-tetrafluoropropene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-1,3,3,3-tetrafluoropropene involves various chemical reactions and starting materials. For instance, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, which are versatile starting materials for the synthesis of other functionalized tetrasilanes, is achieved by reacting 2,2,3,3-tetraphenyltetrasilanes with trifluoromethanesulfonic acid . Similarly, 2-bromo-3,3,3-trifluoropropene (BTP) has been used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids to generate various 4-(difluoromethylidene)-tetrahydroquinolines . These syntheses demonstrate the reactivity and utility of bromo- and fluoro-alkenes in constructing more complex molecules.
Molecular Structure Analysis
The molecular structure of related brominated compounds has been extensively studied. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene has been determined using single-crystal X-ray diffraction, revealing two stable crystalline phases and confirming the plane structure of the molecules . The molecular conformation and vibrational spectra have also been investigated theoretically, showing a high degree of agreement with experimental data . These studies provide insights into the molecular geometry and electronic structure of brominated compounds, which are essential for understanding their reactivity and properties.
Chemical Reactions Analysis
Chemical reactions involving bromo- and fluoro-alkenes are diverse. The reaction of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes with various reagents like methylmagnesium chloride and acetyl chloride demonstrates their reactivity and potential for further functionalization . The photocatalytic reaction of BTP with N-aryl amino acids involves photoredox activation and radical cyclization, showcasing the potential of these compounds in radical-based synthetic chemistry . These reactions highlight the versatility of bromo- and fluoro-alkenes as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-alkenes are influenced by their molecular structure. The presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in compounds like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene indicate the dynamic behavior of these molecules . The spectroscopic analysis of 1-bromo-2,3,5,6-tetramethylbenzene provides detailed information on its vibrational modes, which are affected by intermolecular interactions in the crystal . The selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene demonstrates the chemical reactivity and potential for selective transformation of these compounds . These properties are crucial for the application of bromo- and fluoro-alkenes in various chemical processes.
Scientific Research Applications
1. Routes to Tetrafluoroallene and Tetrafluoropropyne
- Application: The pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane over activated charcoal yields 3-bromo-1,1,3,3-tetrafluoropropene. This compound is integral in producing tetrafluoroallene and tetrafluoropropyne, which are useful in various chemical syntheses (Banks et al., 1969).
2. Radical Additions to Unsaturated Systems
- Application: 2-Bromo-1,3,3,3-tetrafluoropropene plays a role in the photochemical reaction of trifluoroiodomethane, leading to the production of various fluorinated compounds. This showcases its utility in synthesizing complex fluorine-containing structures (Gregory et al., 1970).
3. Photocatalytic Reaction Synthesis
- Application: In photocatalytic defluorinative reactions, 2-Bromo-1,3,3,3-tetrafluoropropene is used as a coupling partner. This method enables the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, demonstrating its application in photocatalytic synthesis (Zeng et al., 2022).
4. Combustion and Oxidation Kinetics
- Application: The kinetic model for high-temperature oxidation and combustion of 2,3,3,3-tetrafluoropropene, which includes the compound 2-Bromo-1,3,3,3-tetrafluoropropene, is crucial in understanding its combustion behavior. This has applications in safety and environmental impact studies (Babushok & Linteris, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,3,3,3-tetrafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJMLHFWTWPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381175 | |
Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,3,3-tetrafluoropropene | |
CAS RN |
396716-43-1 | |
Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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